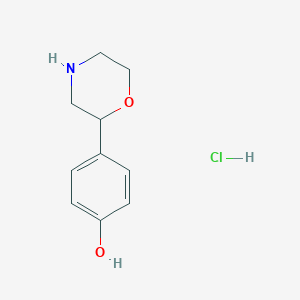![molecular formula C15H21N5O2S B14011001 1-Benzyl-3-[2-(diethoxymethyl)-1,2,4-triazol-3-yl]thiourea CAS No. 35101-91-8](/img/structure/B14011001.png)
1-Benzyl-3-[2-(diethoxymethyl)-1,2,4-triazol-3-yl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-[2-(diethoxymethyl)-1,2,4-triazol-3-yl]thiourea is a compound that belongs to the class of thioureas and triazoles. This compound is characterized by the presence of a benzyl group, a diethoxymethyl group, and a triazole ring, which are linked through a thiourea moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of 1-Benzyl-3-[2-(diethoxymethyl)-1,2,4-triazol-3-yl]thiourea typically involves the reaction of benzyl isothiocyanate with 2-(diethoxymethyl)-1,2,4-triazole. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the formation of the thiourea linkage. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-Benzyl-3-[2-(diethoxymethyl)-1,2,4-triazol-3-yl]thiourea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Benzyl-3-[2-(diethoxymethyl)-1,2,4-triazol-3-yl]thiourea has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mécanisme D'action
The mechanism of action of 1-Benzyl-3-[2-(diethoxymethyl)-1,2,4-triazol-3-yl]thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Benzyl-3-[2-(diethoxymethyl)-1,2,4-triazol-3-yl]thiourea can be compared with other similar compounds, such as:
1-Benzyl-3-(2-ethoxyphenyl)thiourea: This compound has a similar thiourea structure but with an ethoxyphenyl group instead of a diethoxymethyl-triazole group.
1-Benzyl-3-phenyl-2-thiourea: This compound features a phenyl group in place of the triazole moiety.
1-Benzyl-3-(2,6-dimethylphenyl)thiourea: This compound has a dimethylphenyl group instead of the diethoxymethyl-triazole group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
35101-91-8 |
|---|---|
Formule moléculaire |
C15H21N5O2S |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
1-benzyl-3-[2-(diethoxymethyl)-1,2,4-triazol-3-yl]thiourea |
InChI |
InChI=1S/C15H21N5O2S/c1-3-21-15(22-4-2)20-13(17-11-18-20)19-14(23)16-10-12-8-6-5-7-9-12/h5-9,11,15H,3-4,10H2,1-2H3,(H2,16,17,18,19,23) |
Clé InChI |
PDJWXDTUPQJHIE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(N1C(=NC=N1)NC(=S)NCC2=CC=CC=C2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


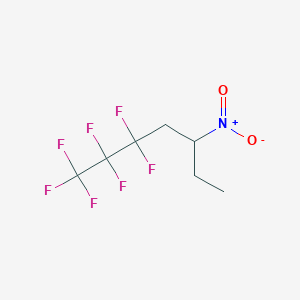
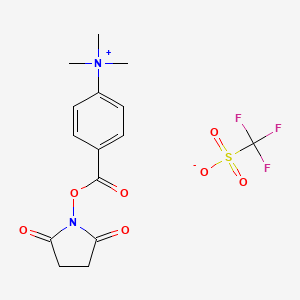
![2-[Ethyl-[(4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl]amino]ethanol;hydrochloride](/img/structure/B14010922.png)
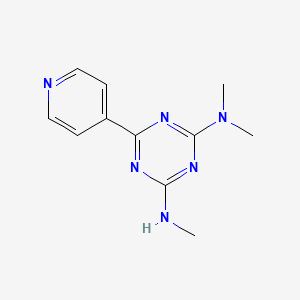
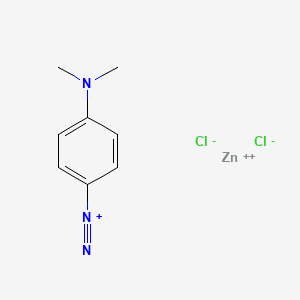
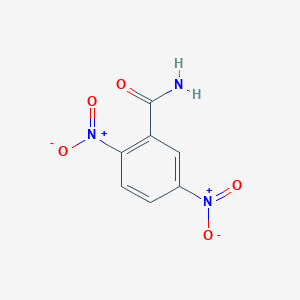
![(2-Phenylimidazo[1,2-a]pyridin-6-yl)-piperidin-1-ylmethanone](/img/structure/B14010941.png)
![2-[4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]phenyl]sulfonylguanidine](/img/structure/B14010948.png)
![3-Phenyl-2-[2-(phenylmethoxycarbonylamino)pentanoylamino]propanoic acid](/img/structure/B14010957.png)


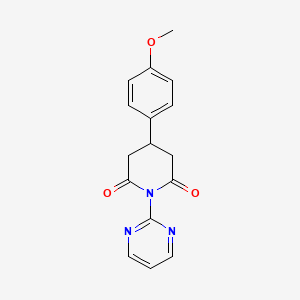
![Methyl 2-[[3-hydroxy-2-(quinoxaline-2-carbonylamino)propanoyl]amino]propanoate](/img/structure/B14010994.png)
